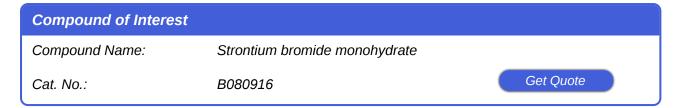


In-Depth Technical Guide to the Molecular Geometry of Strontium Bromide Monohydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry of **strontium bromide monohydrate** (SrBr₂·H₂O), a compound of interest in various chemical and pharmaceutical research fields. This document details its crystal structure, coordination environment, and the experimental protocols utilized for its characterization.

Introduction

Strontium bromide monohydrate is a crystalline solid in which strontium bromide, an inorganic salt, incorporates a single molecule of water into its crystal lattice. Understanding the precise three-dimensional arrangement of atoms within this compound is fundamental to elucidating its chemical and physical properties, which is crucial for its application in areas such as materials science and drug development. The primary technique for determining this intricate architecture is single-crystal X-ray diffraction.

Molecular Geometry and Crystal Structure

The molecular geometry of **strontium bromide monohydrate** is defined by the coordination environment of the strontium cation (Sr²⁺) within the crystal lattice. Detailed crystallographic studies have revealed a complex and asymmetric arrangement.

Coordination Environment of the Strontium Ion



In the solid state, each strontium ion is coordinated to a total of nine atoms: seven bromine atoms and two oxygen atoms from the water molecules.[1] This results in a coordination number of 9 for the strontium ion. The overall geometry of this nine-coordinate environment is best described as a distorted monocapped square antiprism.

Quantitative Crystallographic Data

The precise structural parameters of **strontium bromide monohydrate**, as determined by single-crystal X-ray diffraction, are summarized in the table below. These values provide a quantitative description of the bonding and geometry within the crystal structure.

Parameter	Value
Crystal System	Monoclinic
Space Group	P21/c
Unit Cell Dimensions	
a	7.23 Å
b	11.98 Å
С	8.34 Å
β	113.4°
Coordination Number of Sr ²⁺	9
Bond Lengths	
Sr-O	2.52 Å
Sr-Br	3.21 - 3.35 Å

Note: The bond angles for the coordination sphere of strontium are not readily available in the reviewed literature, which describes the geometry as a "distorted bent configuration."[1]

Experimental Protocols

The determination of the molecular geometry of **strontium bromide monohydrate** relies on precise experimental techniques, primarily single-crystal X-ray diffraction.



Synthesis of Strontium Bromide Monohydrate Single Crystals

The synthesis of single crystals of **strontium bromide monohydrate** suitable for X-ray diffraction is a critical first step.

Protocol:

- Preparation of Strontium Bromide Hexahydrate (SrBr₂·6H₂O): Strontium carbonate (SrCO₃) is reacted with hydrobromic acid (HBr). The resulting solution is then carefully evaporated to yield crystals of strontium bromide hexahydrate.
- Dehydration to Monohydrate: Single crystals of the hexahydrate are heated in a controlled environment. Specifically, heating at 100°C in the air for a sufficient duration will drive off five water molecules to form **strontium bromide monohydrate**.[1] Careful temperature control is necessary to avoid complete dehydration to the anhydrous form, which occurs at temperatures above 180°C.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the key steps for determining the crystal structure of **strontium bromide monohydrate**.

Protocol:

- Crystal Selection and Mounting: A suitable single crystal of strontium bromide
 monohydrate (typically 0.1-0.3 mm in size) is selected under a microscope to ensure it is
 well-formed and free of defects. The crystal is then mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
- Data Processing: The collected diffraction intensities are processed to correct for experimental factors such as absorption and to reduce the data to a set of unique reflections.



 Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson synthesis to determine the initial positions of the atoms. The structural model is then refined to achieve the best possible fit with the experimental data, yielding the final atomic coordinates, bond lengths, and bond angles.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Coordination sphere of the Strontium ion.

Caption: Experimental workflow for structure determination.

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- To cite this document: BenchChem. [In-Depth Technical Guide to the Molecular Geometry of Strontium Bromide Monohydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080916#molecular-geometry-of-strontium-bromide-monohydrate]

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